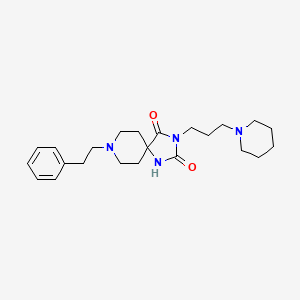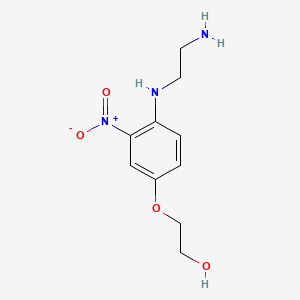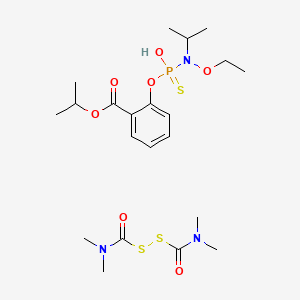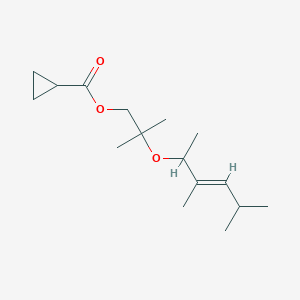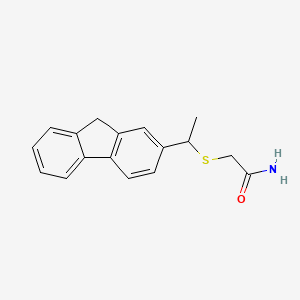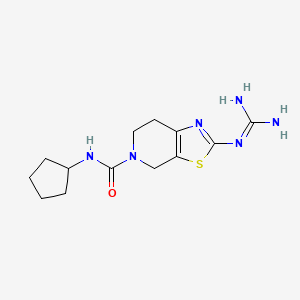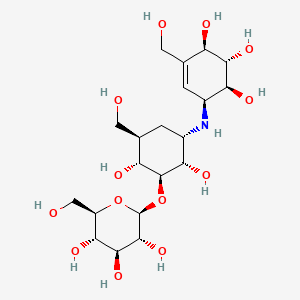
(1S-(1alpha,4alpha5beta,6alpha))-1,5,6-Trideoxy-3-O-beta-D-glucopyranosyl-5-(hydroxymethyl)-1-((4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl)amino)-D-chiro-inositol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
EINECS 278-857-7 is a chemical compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is recognized for its unique properties and applications across various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: The preparation of EINECS 278-857-7 involves specific synthetic routes and reaction conditions. These methods are designed to ensure the purity and stability of the compound. The synthetic routes typically involve a series of chemical reactions, including condensation, esterification, and purification steps. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to optimize the yield and quality of the final product .
Industrial Production Methods: In industrial settings, the production of EINECS 278-857-7 is scaled up to meet commercial demands. This involves the use of large-scale reactors and advanced technologies to ensure efficient and cost-effective production. The industrial methods also incorporate stringent quality control measures to maintain the consistency and safety of the compound .
化学反応の分析
Types of Reactions: EINECS 278-857-7 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are fundamental to its applications in different scientific fields .
Common Reagents and Conditions: The common reagents used in the reactions involving EINECS 278-857-7 include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, solvent, and concentration, are optimized to achieve the desired products .
Major Products Formed: The major products formed from the reactions of EINECS 278-857-7 depend on the specific reaction conditions and reagents used. These products are often intermediates or final compounds used in various industrial and research applications .
科学的研究の応用
EINECS 278-857-7 has a wide range of scientific research applications. It is used in chemistry for the synthesis of complex molecules and as a reagent in various chemical reactions. In biology, it is utilized in the study of biochemical pathways and as a tool for understanding cellular processes. In medicine, EINECS 278-857-7 is investigated for its potential therapeutic properties and as a component in drug development. Additionally, it has industrial applications in the production of materials, coatings, and other commercial products .
作用機序
The mechanism of action of EINECS 278-857-7 involves its interaction with specific molecular targets and pathways. These interactions can modulate biochemical processes and cellular functions. The compound’s effects are mediated through binding to receptors, enzymes, or other proteins, leading to changes in cellular signaling and metabolic pathways .
類似化合物との比較
Similar Compounds: EINECS 278-857-7 can be compared with other similar compounds listed in the EINECS inventory. These compounds share structural similarities and may have overlapping applications. Some of the similar compounds include those with analogous functional groups or chemical structures .
Uniqueness: What sets EINECS 278-857-7 apart from similar compounds is its specific combination of properties, such as reactivity, stability, and versatility in various applications. This uniqueness makes it a valuable compound in scientific research and industrial processes .
特性
CAS番号 |
78180-90-2 |
|---|---|
分子式 |
C20H35NO13 |
分子量 |
497.5 g/mol |
IUPAC名 |
(2S,3R,4S,5S,6R)-2-[(1S,2R,3R,5S,6S)-2,6-dihydroxy-3-(hydroxymethyl)-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]cyclohexyl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C20H35NO13/c22-3-6-1-8(13(27)16(30)11(6)25)21-9-2-7(4-23)12(26)19(14(9)28)34-20-18(32)17(31)15(29)10(5-24)33-20/h1,7-32H,2-5H2/t7-,8+,9+,10-,11-,12-,13+,14+,15-,16+,17+,18-,19+,20+/m1/s1 |
InChIキー |
IKRNIUUCBHMQNH-XPJMFISCSA-N |
異性体SMILES |
C1[C@@H]([C@H]([C@@H]([C@H]([C@H]1N[C@H]2C=C([C@H]([C@@H]([C@H]2O)O)O)CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)CO |
正規SMILES |
C1C(C(C(C(C1NC2C=C(C(C(C2O)O)O)CO)O)OC3C(C(C(C(O3)CO)O)O)O)O)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



